Cyclohexanone, 3,3-difluoro-
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Overview
Description
Cyclohexanone, 3,3-difluoro- is a chemical compound with the molecular formula C6H8F2O. It is a derivative of cyclohexanone, where two hydrogen atoms at the 3-position are replaced by fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanone, 3,3-difluoro- can be synthesized through several methods. One common approach involves the fluorination of cyclohexanone using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).
Industrial Production Methods
Industrial production of cyclohexanone, 3,3-difluoro- typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 3,3-difluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorocyclohexanone derivatives.
Reduction: Reduction reactions can convert cyclohexanone, 3,3-difluoro- to its corresponding alcohol, 3,3-difluorocyclohexanol.
Substitution: The fluorine atoms in cyclohexanone, 3,3-difluoro- can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substituting agents: Halogens, nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield difluorocyclohexanone derivatives, while reduction can produce 3,3-difluorocyclohexanol .
Scientific Research Applications
Cyclohexanone, 3,3-difluoro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of cyclohexanone, 3,3-difluoro- involves its interaction with molecular targets and pathways within biological systems. The fluorine atoms in the compound can influence its reactivity and binding affinity to various enzymes and receptors, potentially altering cellular processes and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: The parent compound, lacking the fluorine atoms.
3,3-Difluorocyclohexanol: The reduced form of cyclohexanone, 3,3-difluoro-.
Difluorocyclohexane: A fully saturated analog with two fluorine atoms.
Uniqueness
Cyclohexanone, 3,3-difluoro- is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties.
Properties
IUPAC Name |
3,3-difluorocyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O/c7-6(8)3-1-2-5(9)4-6/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURHHRJVPZWOAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC(C1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432447-08-9 |
Source
|
Record name | 3,3-difluorocyclohexan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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